molecular formula C11H13NO B2529908 3-(4-Aminophenyl)cyclopentan-1-one CAS No. 210818-34-1

3-(4-Aminophenyl)cyclopentan-1-one

Cat. No.: B2529908
CAS No.: 210818-34-1
M. Wt: 175.231
InChI Key: BZXDAJHUFAFQCS-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It features a cyclopentanone backbone substituted with a 4-aminophenyl group at the 3-position. This compound is cataloged under CAS number 210818-34-1 and is utilized in pharmaceutical and chemical research as a building block for synthesizing more complex molecules .

Properties

IUPAC Name

3-(4-aminophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDAJHUFAFQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210818-34-1
Record name 3-(4-aminophenyl)cyclopentan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or a chemical reducing agent like iron powder in acidic medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-(4-Nitrophenyl)cyclopentan-1-one.

    Reduction: 3-(4-Aminophenyl)cyclopentanol.

    Substitution: Derivatives like 3-(4-Acetamidophenyl)cyclopentan-1-one.

Scientific Research Applications

3-(4-Aminophenyl)cyclopentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of 3-(4-Aminophenyl)cyclopentan-1-one, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications Reference
3-(4-Aminophenyl)cyclopentan-1-one C₁₁H₁₃NO 175.23 4-Aminophenyl Pharmaceutical intermediate
(3S)-3-(4-Bromophenyl)cyclopentanone C₁₁H₁₁BrO 255.11 4-Bromophenyl Chiral building block; halogenated analog
3-(2-Methyl-1H-indol-3-yl)cyclopentan-1-one C₁₄H₁₅NO 229.28 2-Methylindole Potential bioactive scaffold
1-(4-Isopropylphenyl)cyclopentan-1-amine C₁₄H₂₁N 203.32 4-Isopropylphenyl, amine Amine derivative; synthetic intermediate
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₅NO₂ 253.30 4-Aminophenyl, 4-methoxyphenyl Antimalarial activity (50% inhibition)

Functional Group Impact on Properties

  • Electron-Donating vs. Withdrawing Groups: The amino group in 3-(4-Aminophenyl)cyclopentan-1-one enhances solubility in polar solvents compared to halogenated analogs like (3S)-3-(4-Bromophenyl)cyclopentanone, where bromine acts as an electron-withdrawing group . In chalcone derivatives (e.g., (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), the amino group facilitates electrostatic interactions critical for antimalarial activity .
  • Steric and Electronic Effects: Bulky substituents, such as the isopropyl group in 1-(4-Isopropylphenyl)cyclopentan-1-amine, reduce reactivity in nucleophilic reactions compared to the smaller amino group .

Physicochemical Properties

  • Solubility: The amino group improves aqueous solubility compared to non-polar analogs like 1-(4-Isopropylphenyl)cyclopentan-1-amine .
  • Thermal Stability: Cyclopentanone derivatives with electron-withdrawing groups (e.g., bromine) generally exhibit higher melting points than those with electron-donating groups .

Biological Activity

3-(4-Aminophenyl)cyclopentan-1-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-(4-Aminophenyl)cyclopentan-1-one is characterized by a cyclopentanone ring with a 4-aminophenyl substituent. The presence of the amino group enhances its reactivity and potential biological interactions. Its chemical formula is C11_{11}H13_{13}N\O, and it has a molecular weight of 175.23 g/mol.

The primary biological activity of 3-(4-Aminophenyl)cyclopentan-1-one has been linked to its interaction with the proteins involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease.

Target Proteins

  • Proteins of T. cruzi : The compound exhibits antitrypanosomal activity, targeting specific proteins crucial for the parasite's survival and replication.

Mode of Action

  • Molecular Docking : In silico studies indicate that 3-(4-Aminophenyl)cyclopentan-1-one binds effectively to target proteins, disrupting their function and leading to parasite death.

Antitrypanosomal Activity

Research has demonstrated that 3-(4-Aminophenyl)cyclopentan-1-one shows significant in vitro efficacy against T. cruzi trypomastigotes. The compound's effectiveness is attributed to its ability to interfere with key biochemical pathways within the parasite.

Activity IC50_{50} (µM) Effectiveness
Antitrypanosomal5.2High
Cytotoxicity (Vero cells)>82Low

Pharmacokinetics

The pharmacokinetic profile of 3-(4-Aminophenyl)cyclopentan-1-one indicates moderate permeability and hepatic clearance, although it presents low metabolic stability. These characteristics suggest that while the compound may be effective in vitro, further studies are needed to assess its viability as a therapeutic agent in vivo.

Case Studies and Research Findings

A series of studies have investigated the biological implications of this compound:

  • In Vitro Studies :
    • In vitro tests demonstrated that 3-(4-Aminophenyl)cyclopentan-1-one effectively inhibits T. cruzi growth with minimal cytotoxicity to mammalian cells (Vero cells), showcasing a selectivity index favorable for therapeutic applications .
  • Molecular Dynamics Simulations :
    • Simulations indicated stable binding interactions between the compound and target proteins, highlighting potential pathways for drug development against Chagas disease .
  • Synthetic Routes :
    • The synthesis involves reducing 4-nitroaniline with cyclopentanone under specific conditions, which ensures high yields suitable for further biological testing .

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